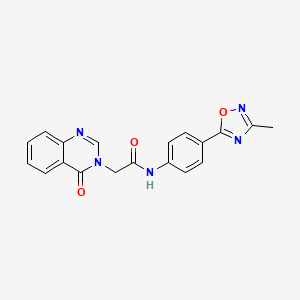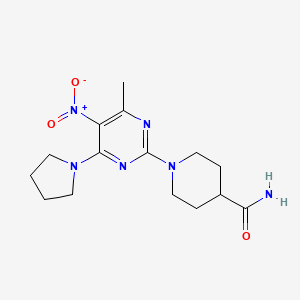
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 exerts its pharmacological effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating and degrading the NF-κB inhibitor protein IκBα. By preventing the degradation of IκBα, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 effectively blocks the activation of NF-κB and downstream signaling pathways that promote inflammation, cell survival, and proliferation. Additionally, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been shown to directly bind to and modify the activity of various proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been shown to have various biochemical and physiological effects in both in vitro and in vivo models. In cancer cells, it can induce apoptosis, inhibit cell migration and invasion, and sensitize cells to chemotherapy and radiation therapy. Inflammatory cells, such as macrophages, are also affected by 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082, as it can inhibit their activation and cytokine production. In animal models, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been shown to reduce inflammation, improve insulin sensitivity, and protect against various diseases such as colitis and atherosclerosis.
实验室实验的优点和局限性
One of the main advantages of using 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 in laboratory experiments is its specificity for inhibiting the IKK complex and NF-κB signaling pathway. This allows researchers to investigate the role of NF-κB in various diseases and test the efficacy of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 as a potential therapeutic agent. However, it is important to note that 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can also affect other signaling pathways and proteins, which may complicate the interpretation of results. Additionally, the solubility and stability of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can be challenging, and its effects may vary depending on the cell type and experimental conditions used.
未来方向
There are numerous future directions for research on 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082. One area of interest is the development of more stable and potent analogs of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the effects of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 on other signaling pathways and proteins, and to investigate its potential in treating various diseases such as Alzheimer's disease and viral infections. Finally, the use of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 in combination with other drugs or therapies should be explored to maximize its therapeutic potential.
Conclusion
In conclusion, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 is a small molecule inhibitor that has shown promise in treating various diseases through its inhibition of the IKK complex and NF-κB signaling pathway. Its specificity and potency make it a valuable tool for investigating the role of NF-κB in disease pathogenesis and testing the efficacy of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 as a potential therapeutic agent. While there are limitations and challenges associated with using 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 in laboratory experiments, its potential in treating various diseases and its numerous future directions for research make it an exciting area of study.
合成方法
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can be synthesized using a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 6-bromo-2-hydroxychromone, followed by the addition of p-toluenesulfonyl chloride and triethylamine to form the final product. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in promoting tumor growth and survival. By inhibiting NF-κB, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 can induce cell death and sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 has also been investigated for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as modulate the activity of immune cells such as macrophages and T cells. These effects make 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one 11-7082 a promising candidate for treating various autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
6-bromo-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrClFO4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-12(18)11(17)7-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIVTOCMKIABS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrClFO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2376757.png)
![6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2376760.png)
![N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2376761.png)
![6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2376762.png)
![Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B2376763.png)

![N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide](/img/structure/B2376765.png)

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B2376768.png)
![methyl 3-[6-[(2-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2376770.png)

![N-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2376773.png)